Acetamide, N-(4-fluorobutyl)-
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Overview
Description
Acetamide, N-(4-fluorobutyl)- is an organic compound with the molecular formula C6H12FNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-fluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-fluorobutyl)- can be achieved through several methods. One common approach involves the reaction of acetic acid with 4-fluorobutylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the dehydrating agent .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(4-fluorobutyl)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-fluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Acetamide, N-(4-fluorobutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-fluorobutyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound, which lacks the 4-fluorobutyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
N-(4-Fluorobutyl)acetamide: Similar in structure but with different substituents on the nitrogen atom.
Uniqueness
Acetamide, N-(4-fluorobutyl)- is unique due to the presence of the 4-fluorobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
373-08-0 |
---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
N-(4-fluorobutyl)acetamide |
InChI |
InChI=1S/C6H12FNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
OSYIGZSQARXLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCF |
Origin of Product |
United States |
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